molecular formula C22H17F3N2O3S B2962574 2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 892358-73-5

2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2962574
CAS No.: 892358-73-5
M. Wt: 446.44
InChI Key: DRKPRBFMQRAFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine dioxide class of heterocyclic molecules. Its core structure comprises a fused benzene ring linked to a thiadiazine dioxide ring system, substituted at positions 2 and 4 with a 2-methylphenyl group and a 3-(trifluoromethyl)benzyl moiety, respectively. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent known to enhance metabolic stability and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding affinity .

Properties

IUPAC Name

2-(2-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S/c1-15-7-2-3-10-18(15)27-21(28)26(19-11-4-5-12-20(19)31(27,29)30)14-16-8-6-9-17(13-16)22(23,24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPRBFMQRAFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known by various identifiers including its IUPAC name, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16F3N3O2S
  • Molecular Weight : 413.41 g/mol
  • Structure : The compound features a benzothiadiazin core with trifluoromethyl and methylphenyl substituents, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antitumor agent , as well as its applications in herbicide development . The following sections detail specific activities observed in various studies.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study evaluated several derivatives against leukemia and melanoma cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The MID GI50 values for some derivatives were significantly lower than those of established drugs like chlorambucil and bendamustine .
CompoundCell LineMID GI50 Value (µM)Comparison DrugComparison Drug GI50 Value (µM)
Compound ACCRF-CEM (Leukemia)2.09Bendamustine60
Compound BMDA-MB-435 (Melanoma)1.18Chlorambucil52

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Key Enzymes : Some derivatives have shown potential as inhibitors of enzymes involved in tumor proliferation pathways.
  • Induction of Apoptosis : Certain studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Research has demonstrated that specific formulations can effectively control weed growth, making it a candidate for agricultural applications.

  • Field Trials : In trials conducted on various weed species, the compound demonstrated effective post-emergence herbicidal activity at concentrations ranging from 375 to 750 g/ha .

Case Studies

Several case studies have highlighted the efficacy of this compound in both laboratory and field settings:

  • Study on Cancer Cell Lines : A comprehensive study assessed the antiproliferative effects of the compound on a panel of cancer cell lines including HEPG2 (liver), MCF7 (breast), and K-562 (leukemia). Results indicated a potent inhibition rate with IC50 values significantly lower than those of conventional treatments .
  • Herbicidal Efficacy : In a comparative analysis against commercial herbicides, the compound exhibited similar or superior efficacy against common agricultural weeds, thus supporting its potential use in crop protection strategies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position 2 / Position 4) Molecular Formula Molecular Weight Notable Features
Target Compound: 2-(2-Methylphenyl)-4-[3-(CF₃)benzyl]-1,2,4-benzothiadiazin-3-one 1,1-dioxide 2-methylphenyl / 3-CF₃-benzyl C₂₃H₁₈F₃N₂O₃S (est.) ~464.46 (est.) High lipophilicity due to -CF₃; potential enhanced metabolic stability
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,2,4-benzothiadiazin-3-one 1,1-dioxide 4-methoxyphenyl / 4-Cl-benzyl C₂₂H₁₇ClN₂O₅S 456.90 Electron-donating -OCH₃ vs. electron-withdrawing -CF₃; Cl substituent may reduce bioavailability
2-(4-Ethylphenyl)-4-(4-nitrobenzyl)-1,2,4-benzothiadiazin-3-one 1,1-dioxide 4-ethylphenyl / 4-NO₂-benzyl C₂₂H₁₉N₃O₅S 437.47 Nitro group (-NO₂) increases electrophilicity; may confer redox activity
3-(3-Chlorobenzoyl)-4-hydroxy-1,2-benzothiazine 1,1-dioxide 3-Cl-benzoyl / 4-hydroxy C₁₄H₈ClNO₄S 333.73 1,2-Benzothiazine (vs. 1,2,4) core; hydroxyl group enables H-bonding interactions

Key Comparative Insights

Core Heterocycle Differences
  • The target compound and analogs in feature a 1,2,4-benzothiadiazine dioxide core, whereas the compound in has a 1,2-benzothiazine dioxide system.
Substituent Effects
  • Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) : The -CF₃ group in the target compound is more lipophilic and chemically inert compared to -Cl, which may reduce oxidative metabolism and improve half-life .
  • Nitro (-NO₂) vs.
Crystallographic and Conformational Data
  • The 1,2-benzothiazine derivative in adopts a half-chair conformation , stabilized by intramolecular hydrogen bonds. Similar conformational rigidity is expected in the target compound, which could influence its binding geometry in biological systems .

Q & A

Q. How can researchers optimize the synthesis of 2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl] benzothiadiazine 1,1-dioxide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stepwise functionalization of the benzothiadiazine core. Key steps include:
  • Substituent Introduction : Use Ullmann coupling or nucleophilic aromatic substitution to attach the 2-methylphenyl and trifluoromethylbenzyl groups. Catalysts like CuI or Pd(PPh₃)₄ may enhance reaction efficiency .
  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF, DMSO) and temperature control (80–120°C) can minimize side reactions. Evidence from analogous compounds suggests that Pd-based catalysts improve regioselectivity .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity crystals .

Table 1 : Example Reaction Conditions for Key Steps

StepReagentsSolventTemp (°C)Yield (%)
Aryl CouplingCuI, K₂CO₃DMF10065–75
BenzylationNaH, THFTHF8070–80

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this benzothiadiazine derivative?

  • Methodological Answer :
  • NMR Analysis : ¹H and ¹³C NMR should resolve aromatic protons (δ 6.8–8.2 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR). Compare splitting patterns with similar benzothiadiazines to verify substituent positions .
  • X-Ray Crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) confirms the 1,2,4-benzothiadiazine core and substituent geometry. For example, bond angles around the sulfone group should align with reported values (e.g., S–O bond lengths ~1.43 Å) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate the molecular formula (e.g., [M+H]⁺ ion for C₂₄H₁₈F₃N₂O₃S).

Advanced Research Questions

Q. How do electronic and steric effects of the trifluoromethyl group influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Computational Studies : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-withdrawing CF₃ group increases electrophilicity at the benzothiadiazine core, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Comparative Bioassays : Synthesize analogs with –CH₃, –Cl, or –NO₂ substituents and compare IC₅₀ values in target assays (e.g., kinase inhibition). For example, CF₃ analogs may show 10–100x higher potency due to improved hydrophobic interactions .

Table 2 : Substituent Effects on Biological Activity (Hypothetical Data)

Substituent (R)IC₅₀ (µM)LogP
CF₃0.123.8
Cl1.53.2
CH₃5.62.9

Q. What experimental strategies can resolve contradictions in reported biological activity data for benzothiadiazine derivatives?

  • Methodological Answer :
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and normalize results to reference compounds (e.g., doxorubicin for apoptosis assays). Discrepancies may arise from differences in cell permeability or metabolic stability .
  • Metabolite Profiling : Perform LC-MS/MS to identify degradation products or active metabolites. For example, oxidation of the trifluoromethyl group could alter activity .
  • Structural Dynamics : Use molecular dynamics simulations to assess conformational flexibility. Rigid analogs may show consistent activity across assays .

Q. How can researchers investigate unexpected reaction pathways, such as ring contraction or sulfone rearrangement, during synthesis?

  • Methodological Answer :
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in sulfone groups) or trapping experiments (e.g., TEMPO for radical intermediates) can identify pathways. For example, reports ring contraction mediated by DCM, suggesting a radical mechanism .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrene or sulfinyl radicals) during reflux .
  • Computational Modeling : Transition state analysis (e.g., at the M06-2X/cc-pVTZ level) can predict whether ring contraction is thermodynamically favorable under specific conditions .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts and crystallographic data with PubChem entries (e.g., CID 1251622-31-7) to ensure consistency .
  • Safety Considerations : The trifluoromethyl group may generate HF during hydrolysis; use Teflon-coated reactors and neutralization traps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.